molecular formula C7H15NO2 B2841056 [3-(Methoxymethyl)pyrrolidin-3-yl]methanol CAS No. 1565355-98-7

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol

Cat. No.: B2841056
CAS No.: 1565355-98-7
M. Wt: 145.202
InChI Key: PHOYKIABUKOWQG-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxymethyl group and a hydroxymethyl group. It is of interest in various scientific fields due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 3-position . The hydroxymethyl group can be introduced through subsequent reduction reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The methoxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: [3-(Methoxymethyl)pyrrolidin-3-yl]carboxylic acid.

    Reduction: [3-(Methyl)pyrrolidin-3-yl]methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    [3-(Methyl)pyrrolidin-3-yl]methanol: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

[3-(Methoxymethyl)pyrrolidin-3-yl]methanol is unique due to the presence of both a methoxymethyl and a hydroxymethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-(methoxymethyl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-6-7(5-9)2-3-8-4-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOYKIABUKOWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565355-98-7
Record name [3-(methoxymethyl)pyrrolidin-3-yl]methanol
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